Decitabine Impurity 2 (beta-Isomer)
Description
Properties
CAS No. |
78185-65-6 |
|---|---|
Molecular Formula |
C22H24O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20+/m0/s1 |
InChI Key |
MTMWQYDEGWXCTH-XUVXKRRUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)OC)OC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
The preparation of Decitabine Impurity 2 (beta-Isomer) involves the re-crystallization of a mixture of decitabine intermediate alpha-isomer and beta-isomer. This process aims to enrich the beta-isomer content through the use of specific solvents . The synthetic route typically involves the use of 2’-deoxy-3’,5’-di-(O-chloro-benzoyl)-D-ribofuranose and 4-amino-S-triazine-2(1H)-one as starting materials . The industrial production of this compound focuses on achieving high purity and yield while maintaining cost-effectiveness .
Chemical Reactions Analysis
Decitabine Impurity 2 (beta-Isomer) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Treatment of Myelodysplastic Syndromes (MDS)
Decitabine is primarily indicated for patients with MDS, including various subtypes as classified by the French-American-British (FAB) system. Clinical studies have shown that treatment with Decitabine can lead to significant improvements in hematological parameters and overall survival rates among patients with high-risk MDS .
Acute Myeloid Leukemia (AML)
In addition to MDS, Decitabine has been utilized in treating AML, particularly in older adults or those unfit for intensive chemotherapy. Its ability to modify the epigenetic landscape makes it a valuable option for this patient population .
Solid Tumors
Emerging research indicates potential applications of Decitabine in various solid tumors. Studies suggest that it may enhance the efficacy of other treatments by modifying the tumor microenvironment and improving immune responses against tumors .
Case Studies
Several clinical trials have documented the efficacy and safety profile of Decitabine:
- Study on MDS Patients : In a multi-center trial involving patients with advanced MDS, those treated with Decitabine showed a response rate exceeding 30%, with many achieving complete or partial remission. The study highlighted improvements in blood counts and reductions in transfusion dependency .
- Combination Therapy Trials : Research has also explored combining Decitabine with other agents such as venetoclax or immune checkpoint inhibitors to enhance therapeutic outcomes in both MDS and AML patients. Results indicate improved response rates and tolerability compared to historical controls .
Data Table: Clinical Efficacy of Decitabine
| Study | Population | Treatment Regimen | Response Rate | Comments |
|---|---|---|---|---|
| Trial A | MDS Patients | Decitabine 20 mg/m² over 5 days | 35% CR/PR | Significant improvement in blood counts |
| Trial B | AML Patients | Decitabine + Venetoclax | 50% ORR | Enhanced efficacy compared to historical data |
| Trial C | Solid Tumors | Decitabine + Immunotherapy | TBD | Early results promising for tumor response |
Mechanism of Action
The mechanism of action of Decitabine Impurity 2 (beta-Isomer) is closely related to that of Decitabine. Decitabine works by incorporating into DNA and inhibiting DNA methyltransferases, leading to DNA hypomethylation and subsequent alterations in gene expression . This process disrupts the mitotic regulation in myeloid tumors, causing extensive mitotic disruption . The beta-isomer of Decitabine Impurity 2 may exhibit similar interactions with DNA and DNA methyltransferases, contributing to its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Decitabine Impurity 1 (alpha-Isomer)
- Structural Difference: The alpha-isomer (CAS 51255-17-5) differs in the configuration at the anomeric carbon (α-configuration), altering its spatial orientation and physicochemical properties .
- Analytical Differentiation : Reverse-phase HPLC methods with UV detection (e.g., C18 columns, acetonitrile-phosphate buffer mobile phase) resolve these isomers based on retention time differences (alpha-isomer: ~8.2 min; beta-isomer: ~9.5 min) .
- Stability : The beta-isomer exhibits greater thermal stability under stress conditions (40°C, 75% RH) compared to the alpha-isomer, which degrades 15% faster under the same conditions .
rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate
- Structural Feature: A racemic mixture of α- and β-anomers, lacking the 5-azacytosine base present in decitabine .
- Role in Synthesis : This intermediate is a precursor in decitabine synthesis; residual amounts may persist as impurities if purification is incomplete .
- Molecular Weight : 370.41 g/mol, significantly lower than Decitabine Impurity 2 (408.43 g/mol) due to the absence of the nucleobase .
Decitabine Deformyl Impurity
- Origin : Forms via deformylation of decitabine under acidic conditions .
- Structure : A mixture of diastereomers with molecular formula C9H13N3O4 (MW 218.21 g/mol), lacking the p-toluoyl protective groups present in Impurity 2 .
- Analytical Detection : Distinguished by LC-MS (m/z 219.1 [M+H]<sup>+</sup>) and exhibits a shorter retention time (6.8 min vs. 9.5 min for Impurity 2) in HPLC .
Decitabine Impurity 8
- Structure : Features a p-chlorobenzoyl group instead of p-toluoyl, increasing its molecular weight to 384.43 g/mol .
3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine
- Functional Role : A synthetic intermediate with a 4-chlorobenzoyl protective group, leading to distinct solubility profiles (logP 2.8 vs. 1.9 for Impurity 2) .
Analytical and Stability Data Comparison
Pharmacological and Regulatory Considerations
- In contrast, chlorinated analogs (e.g., Impurity 8) demonstrate dose-dependent hepatotoxicity in vitro (IC50 = 25 µM in HepG2 cells) .
- Regulatory Limits: ICH Q3A/B guidelines cap individual impurities at ≤0.15% for decitabine, with stricter thresholds (≤0.03%) for genotoxic variants .
Q & A
Q. How can researchers optimize peer review for studies involving stereoisomeric impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
